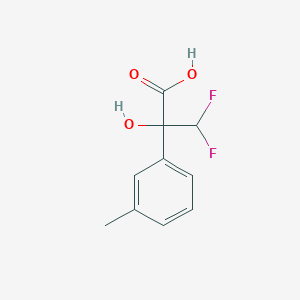
1-(2-Chlorophenyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H9Cl3N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)hydrazine dihydrochloride can be synthesized from 2-chloroaniline through a series of reactions including diazotization, reduction, and hydrolysis. The diazotization reaction involves treating 2-chloroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This is followed by reduction using sodium pyrosulfite and hydrolysis to yield 1-(2-chlorophenyl)hydrazine .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pH levels .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)hydrazine dihydrochloride involves its hydrazine base, which allows it to participate in various chemical reactions. The presence of the 2-chlorophenyl group enhances its reactivity, making it an effective nucleophile in electrophilic substitution reactions. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Dichlorophenyl)hydrazine dihydrochloride
- 1-(2,4-Dichlorophenyl)hydrazine dihydrochloride
- 1-(2,5-Dichlorophenyl)hydrazine dihydrochloride
Uniqueness
1-(2-Chlorophenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its dichlorinated analogs, it has different reactivity and selectivity in chemical reactions, making it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
871726-07-7 |
|---|---|
Formule moléculaire |
C6H9Cl3N2 |
Poids moléculaire |
215.5 g/mol |
Nom IUPAC |
(2-chlorophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h1-4,9H,8H2;2*1H |
Clé InChI |
LLSFFPFJAGMIDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NN)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


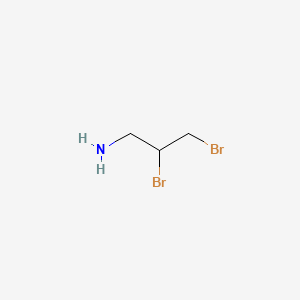
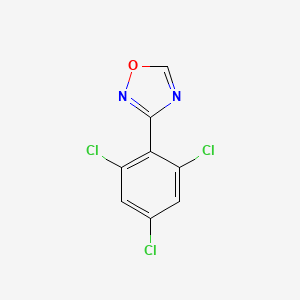
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)

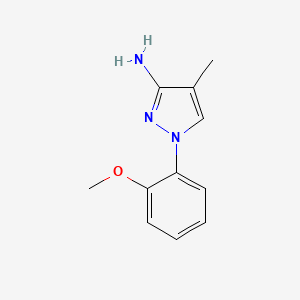
![3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12442957.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
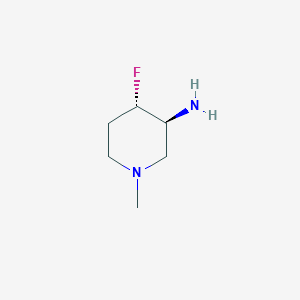
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
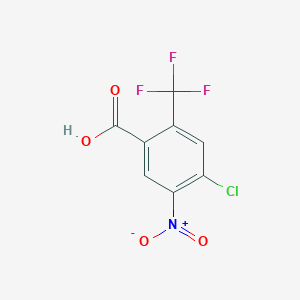
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
